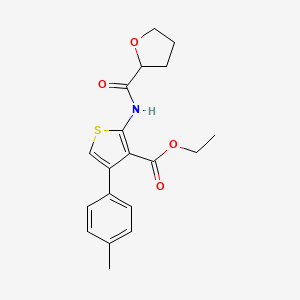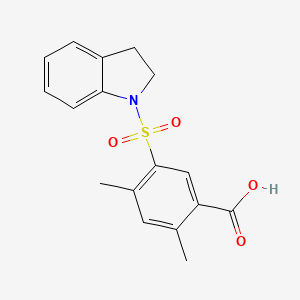![molecular formula C27H26N2O4 B12166597 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12166597.png)
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features a benzo[c]chromene core linked to a tetrahydrocarbazole moiety via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzo[c]chromene Core: This can be achieved through a Diels-Alder cycloaddition reaction between a suitable diene and dienophile, followed by oxidative aromatization.
Linking the Benzo[c]chromene Core to the Tetrahydrocarbazole Moiety: This step involves the formation of an ether linkage through a nucleophilic substitution reaction.
Formation of the Acetamide Bridge: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[c]chromene core can undergo oxidation reactions to form quinones.
Reduction: The carbonyl group in the benzo[c]chromene core can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action of 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzo[c]chromene core and tetrahydrocarbazole moiety may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propionic acid
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy acetic acid
- 3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy acetic acid
Uniqueness
2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to its combination of a benzo[c]chromene core and a tetrahydrocarbazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H26N2O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C27H26N2O4/c30-25(28-23-11-5-9-20-18-7-3-4-10-22(18)29-26(20)23)15-32-16-12-13-19-17-6-1-2-8-21(17)27(31)33-24(19)14-16/h3-4,7,10,12-14,23,29H,1-2,5-6,8-9,11,15H2,(H,28,30) |
InChI Key |
IBPGSXROFBORBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NC4CCCC5=C4NC6=CC=CC=C56)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12166517.png)
![2-[(4-fluorophenyl)(pyridin-2-ylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12166527.png)

![Ethyl 5-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12166546.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12166552.png)
![N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12166560.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12166563.png)


![N,N'-bis[(E)-(4-fluorophenyl)methylideneamino]propanediamide](/img/structure/B12166577.png)
![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166581.png)
![3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide](/img/structure/B12166582.png)
![N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B12166600.png)
